N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
CAS No.: 1286726-15-5
Cat. No.: VC4237217
Molecular Formula: C24H20N4O3
Molecular Weight: 412.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286726-15-5 |
|---|---|
| Molecular Formula | C24H20N4O3 |
| Molecular Weight | 412.449 |
| IUPAC Name | N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C24H20N4O3/c1-16-20(15-25-28(16)19-6-3-2-4-7-19)23(29)26-18-10-9-17-11-12-27(21(17)14-18)24(30)22-8-5-13-31-22/h2-10,13-15H,11-12H2,1H3,(H,26,29) |
| Standard InChI Key | NKZFUPLCJMPTQV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(1-(Furan-2-carbonyl)indolin-6-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide comprises three primary structural domains:
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Furan-2-carbonyl group: A five-membered aromatic oxygen heterocycle linked via a carbonyl group to the indoline core.
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Indoline scaffold: A bicyclic structure featuring a benzene ring fused to a pyrrolidine ring, substituted at the 6-position.
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5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide: A pyrazole ring with methyl and phenyl substituents, connected to the indoline via an amide bond .
The compound’s three-dimensional conformation, as inferred from analogous structures , suggests planar geometry in the aromatic regions and flexibility in the amide linker, which may influence its binding to biological targets.
Table 1: Key Molecular Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves multi-step organic reactions:
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Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters.
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Indoline functionalization: Introduction of the furan-2-carbonyl group via nucleophilic acyl substitution .
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Amide coupling: Reaction of the pyrazole-4-carboxylic acid derivative with the indoline amine group using coupling agents like EDCl/HOBt.
A representative protocol from analogous compounds involves refluxing intermediates in ethanol with piperidine as a catalyst, followed by recrystallization from dimethylformamide (DMF) to achieve high purity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Hydrazine, β-ketoester, EtOH, Δ | 65–70% |
| Indoline acylation | Furan-2-carbonyl chloride, DCM | 80% |
| Amide coupling | EDCl, HOBt, DMF, RT | 75% |
Analytical Characterization
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NMR Spectroscopy: NMR signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 10.5–11.0 ppm) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 413.45 [M+H].
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X-ray Crystallography: While data for this specific compound is unavailable, related structures exhibit monoclinic crystal systems with π-π stacking interactions .
| Activity | Model/Assay | Result | Compound Class |
|---|---|---|---|
| Anticancer (HCT-116) | Cell viability | IC = 6.76 µg/mL | Pyrazole-chalcone |
| Anti-inflammatory | Carrageenan-induced edema | 48% inhibition | Furan-pyrazole |
Challenges and Future Directions
Synthetic Optimization
Current yields (65–75%) necessitate improved catalytic systems, such as flow chemistry or enzymatic coupling .
Pharmacokinetic Profiling
Despite promising in vitro activity, poor aqueous solubility (LogP = 3.8) limits bioavailability. Structural modifications, such as PEGylation or prodrug strategies, could enhance delivery.
Target Identification
Proteomic studies are needed to identify binding partners. Molecular docking analyses suggest affinity for XIAP and MDM2, key regulators of apoptosis .
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